Xylitol

Vue d'ensemble

Description

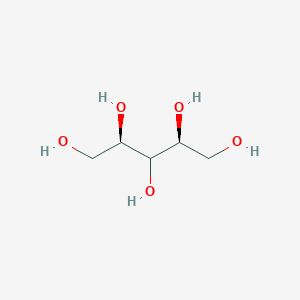

Le Xylitol est un alcool de sucre naturel à cinq carbones, de formule chimique C5H12O5. Il s’agit d’un solide cristallin incolore ou blanc, facilement soluble dans l’eau. Le this compound est classé comme un polyalcool et un alcool de sucre, plus précisément un alditol. Il est communément utilisé comme substitut du sucre en raison de son goût sucré, comparable à celui du saccharose, mais avec moins de calories et un index glycémique inférieur . Le this compound se trouve en petites quantités dans divers fruits et légumes et est également produit par le corps humain lors du métabolisme des glucides .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : Le Xylitol peut être synthétisé par des méthodes chimiques et biotechnologiques. La synthèse chimique implique généralement l’hydrogénation catalytique du xylose, un sucre dérivé de l’hémicellulose, en utilisant un catalyseur tel que le nickel de Raney sous gaz hydrogène à haute pression . Cette méthode est énergivore et utilise des catalyseurs toxiques.

Méthodes de Production Industrielle : La production industrielle du this compound commence souvent par la biomasse lignocellulosique, à partir de laquelle le xylane est extrait. Le xylane est ensuite hydrolysé pour produire du xylose, qui est ensuite hydrogéné pour former du this compound . Les méthodes biotechnologiques impliquent la fermentation microbienne du xylose en utilisant des micro-organismes modifiés génétiquement, ce qui est considéré comme plus écologique et plus efficace .

Analyse Des Réactions Chimiques

Types de Réactions : Le Xylitol subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution.

Réactifs et Conditions Communs :

Oxydation : Le this compound peut être oxydé en xylulose en utilisant des agents oxydants tels que l’acide nitrique.

Réduction : Le this compound est produit par la réduction du xylose en utilisant du gaz hydrogène et un catalyseur.

Substitution : Le this compound peut subir des réactions de substitution où les groupes hydroxyle sont remplacés par d’autres groupes fonctionnels.

Principaux Produits :

Oxydation : Xylulose

Réduction : this compound (à partir du xylose)

Substitution : Divers dérivés du this compound substitués en fonction du substituant introduit.

4. Applications de la Recherche Scientifique

Le this compound a un large éventail d’applications dans la recherche scientifique et l’industrie :

Chimie : Utilisé comme matière première pour la synthèse de divers produits chimiques et comme stabilisateur dans les réactions chimiques.

Biologie : Étudié pour ses effets sur la croissance et le métabolisme bactérien, en particulier dans la cavité buccale.

Applications De Recherche Scientifique

Scientific Research Applications

Xylitol's applications in scientific research are broad, particularly focusing on its metabolic pathways and production methods.

Bioproduction of this compound

This compound can be produced through both chemical and biotechnological methods. The biotechnological approach is increasingly favored due to its lower environmental impact and cost-effectiveness. Various microorganisms have been engineered to enhance this compound production:

| Microorganism | Method of Engineering | Yield (g/L) |

|---|---|---|

| Saccharomyces cerevisiae | Cell surface display of enzymes | 3.7 |

| Escherichia coli | Gene disruption for xylose catabolism | 172.4 |

| Candida tropicalis | Optimized fed-batch fermentation | TBD |

Studies show that genetic modifications can significantly improve yields by optimizing fermentation conditions and reducing by-product formation .

Antimicrobial Properties

Research has demonstrated this compound's effectiveness against various pathogens, particularly in wound care:

- In vitro studies indicate that this compound concentrations of 2%, 10%, and 20% can inhibit the growth of Pseudomonas aeruginosa, Staphylococcus aureus, and Enterococcus faecalis.

- A combination of 5% this compound and 2% lactoferrin was shown to reduce biofilm formation significantly compared to controls .

Dental Health Applications

This compound is widely recognized for its dental health benefits, particularly in preventing dental caries.

Preventive Effects on Dental Caries

Numerous studies have confirmed the anti-cariogenic properties of this compound:

- A randomized controlled trial involving children aged 9-15 months showed that those receiving topical this compound syrup had a significantly lower incidence of tooth decay compared to controls (24.2% vs. 52%) over a follow-up period .

- Chewing gum containing this compound has been shown to reduce the levels of mutans streptococci, a primary contributor to tooth decay .

Clinical Trials on Dental Health

A bibliometric analysis revealed an increasing trend in clinical trials focused on this compound's effects on dental health, indicating its growing acceptance as an alternative preventive measure against caries .

Food Technology Applications

This compound serves as a low-calorie sweetener with several beneficial properties for food products.

Use as a Sugar Substitute

This compound is commonly used in sugar-free products such as chewing gums, candies, and baked goods due to its sweetness level (about equal to sucrose) and low glycemic index:

| Product Type | This compound Application | Benefits |

|---|---|---|

| Chewing Gum | Sweetener | Reduces tooth decay |

| Baked Goods | Sugar substitute | Lowers calorie content |

| Oral Care Products | Ingredient in toothpaste | Promotes oral health |

Pharmaceutical Applications

This compound is utilized in various pharmaceutical formulations due to its non-cariogenic nature and ability to enhance drug stability.

Formulations for Pediatric Use

A study highlighted the effectiveness of this compound syrup in reducing acute otitis media among children, demonstrating its potential as a therapeutic agent beyond dental applications .

Mécanisme D'action

Le Xylitol exerce ses effets principalement par son interaction avec le métabolisme bactérien. Dans la cavité buccale, le this compound est absorbé par les bactéries mais ne peut pas être métabolisé, ce qui conduit à l’inhibition de la croissance bactérienne et de la production d’acide . Cela contribue à prévenir les caries dentaires et favorise la santé bucco-dentaire. Le this compound stimule également la production de salive, ce qui contribue encore à maintenir l’hygiène buccale .

Comparaison Avec Des Composés Similaires

Le Xylitol est souvent comparé à d’autres alcools de sucre tels que le sorbitol, le mannitol et l’érythritol :

Sorbitol : Similaire en douceur au this compound, mais a une teneur calorique plus élevée.

Mannitol : Moins sucré que le this compound et utilisé principalement comme diurétique dans les applications médicales.

Unicité : Les propriétés uniques du this compound comprennent sa capacité à inhiber la croissance bactérienne dans la cavité buccale et son index glycémique inférieur, ce qui le rend approprié pour les personnes atteintes de diabète .

Composés Similaires :

- Sorbitol

- Mannitol

- Erythritol

Activité Biologique

Xylitol is a sugar alcohol commonly used as a low-calorie sweetener. Its biological activity extends beyond its role in dental health, demonstrating various beneficial effects on human health, including antimicrobial properties, modulation of gut microbiota, and potential therapeutic applications in metabolic disorders and cancer. This article delves into the comprehensive biological activities of this compound, supported by research findings and case studies.

1. Antimicrobial Properties

This compound exhibits significant antimicrobial activity, particularly against oral pathogens. Studies have shown that it can inhibit the growth of Streptococcus mutans, a primary contributor to dental caries. A randomized controlled trial involving 132 participants demonstrated that this compound chewing gum significantly reduced S. mutans levels in plaque and saliva over time, with doses of 6.88 g/day and 10.32 g/day showing the most pronounced effects .

Table 1: Summary of Antimicrobial Effects of this compound

| Pathogen | Concentration (g/mL) | Effect |

|---|---|---|

| Streptococcus mutans | 5-10 | Reduced levels in plaque |

| Pseudomonas aeruginosa | 2-20 | Complete biofilm inhibition |

| Candida albicans | 0.2-0.4 | 99.95% reduction in CFU |

This compound's effectiveness against other pathogens has also been documented. In vitro studies indicated that this compound could suppress the growth of Candida species, achieving a minimal inhibitory concentration of 200 mg/mL . Furthermore, this compound has been shown to reduce biofilm formation by Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus when combined with lactoferrin .

2. Modulation of Gut Microbiota

Recent studies suggest that this compound can positively influence gut microbiota composition. In animal models, this compound supplementation led to an increase in beneficial bacterial genera such as Prevotella, while reducing pathogenic bacteria like Bacteroides and Clostridium . This modulation is significant as it may contribute to improved gut health and potentially lower the risk of colorectal cancer.

Table 2: Effects of this compound on Gut Microbiota

| Microbial Group | Change Observed |

|---|---|

| Prevotella | Increased |

| Bacteroides | Decreased |

| Clostridium cluster XIVa | Decreased |

The production of butyric acid, a short-chain fatty acid beneficial for colon health, was also noted in studies where this compound was present . Butyric acid serves as an energy source for colonocytes and plays a role in immune regulation.

3. Metabolic Effects

This compound's unique metabolic pathway results in negligible effects on blood glucose and insulin levels, making it an attractive option for diabetics . It has been shown to aid in the metabolism of daidzein to equol, which may improve bone health in animal studies . Additionally, this compound's role in generating NADPH during its metabolism has implications for treating glucose-6-phosphate deficiency-associated hemolytic anemia .

4. Potential Anti-Cancer Properties

Research indicates that this compound may have anti-cancer properties, particularly against melanoma cells. In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential therapeutic applications . The mechanisms behind these effects are still under investigation but may involve modulation of metabolic pathways and apoptosis induction.

Case Study 1: this compound in Dental Health

A clinical trial assessed the impact of this compound-containing gummy bears on dental caries prevention among children at high risk for cavities. Over a period of 30 months, participants consuming this compound showed a significant reduction in caries incidence compared to controls .

Case Study 2: this compound and Gut Health

In a study involving cyclophosphamide-immunosuppressed mice, those fed a diet supplemented with this compound exhibited lower fecal counts of Candida albicans and reduced instances of gastric wall invasion by this pathogen . This suggests that this compound may enhance gut barrier function and support immune response.

Propriétés

IUPAC Name |

(2S,4R)-pentane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEBKCHPVOIAQTA-NGQZWQHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C([C@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O5 | |

| Record name | XYLITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | xylitol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Xylitol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601032335 | |

| Record name | Adonitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601032335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

NKRA, White, crystalline powder, practically odourless., Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid; Metastable form is hygroscopic; [Merck Index] White Solid; Practically odorless; [JECFA] White odorless crystals or powder; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Xylitol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | XYLITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Adonitol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17110 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Xylitol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18711 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

215-217, 216 °C | |

| Record name | Xylitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11195 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Xylitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7967 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in water, sparingly soluble in ethanol, Very soluble in water, pyridene, ethanol | |

| Record name | XYLITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Xylitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7967 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00247 [mmHg] | |

| Record name | Xylitol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18711 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Xylitol is initially taken up by the microorganism and accumulates intracellularly. Accumulated xylitol is transported into an energy-consuming cycle, or the inducible fructose transport system. It is converted to non-metabolizable, toxic xylitol-5-phosphate via phosphoenolpyruvate: a constitutive fructose phosphotransferase system by _S. mutans_. This metabolic process of xylitol, without the gain of any energy molecules, results in the development of intracellular vacuoles and cell membrane degradation. _S. mutans_ dephosphorylates xylitol-5-phosphate and expels it from the cell, in which requires energy consumption. This ultimately leading to starving of microorganism and growth inhibition. Long-term exposure to xylitol can cause microorganisms to develop resistance to xylitol. This clinically beneficial selection process creates xylitol-resistant mutans strains that are less virulent and less cariogenic than their parent strains. Xylitol also increases the concentrations of ammonia and amino acids in plaque, thereby neutralizing plaque acids. A study suggests that xylitol may also promote remineralization of deeper layers of demineralized enamel by facilitating Ca2+ and phosphate movement and accessibility. | |

| Record name | Xylitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11195 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Monoclinic crystals from alcohol | |

CAS No. |

87-99-0, 488-81-3 | |

| Record name | Xylitol [INN:BAN:JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adonitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xylitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11195 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ribitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14704 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ribitol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Xylitol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Adonitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601032335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xylitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.626 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ribitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Xylitol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VCQ006KQ1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ADONITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/353ZQ9TVDA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Xylitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7967 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

92-96, 92 to 96 °C, 93.5 °C, Colorless, monoclinic, lath-shaped crystals from anhydrous methanol; hygroscopic; mp: 61-61.5 °C /Metastable form/ | |

| Record name | Xylitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11195 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | XYLITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Xylitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7967 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.